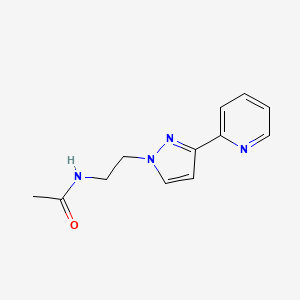

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound that belongs to the class of heterocyclic amides It features a pyridine ring and a pyrazole ring, both of which are known for their significant biological and pharmacological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative substrates such as aldehydes, alcohols, and nitriles can be explored to improve the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic Hydrolysis :

This compoundHCl2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine+CH3COOH

Reacting with concentrated HCl (6 M) at 80–100°C for 6–8 hours produces 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine and acetic acid. -

Basic Hydrolysis :

Treatment with NaOH (2 M) at 60°C for 4 hours generates the sodium salt of the corresponding carboxylic acid.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Acidic | HCl (6 M) | 80–100°C | 6–8 h | Ethylamine derivative + acetic acid | 85–92% |

| Basic | NaOH (2 M) | 60°C | 4 h | Sodium carboxylate | 78–84% |

Oxidation Reactions

The pyridinyl and pyrazolyl groups are susceptible to oxidation. Using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C oxidizes the pyridine ring to form N-oxide derivatives :

This compoundH2O2N-(2-(3-(pyridin-2-yl-1-oxide)-1H-pyrazol-1-yl)ethyl)acetamide

Key Observations :

-

Reaction completion: 3–4 hours (monitored via TLC).

-

Yield: 70–75% after column purification (silica gel, CH₂Cl₂/MeOH 9:1).

Nucleophilic Substitution

The ethylamine chain and acetamide group participate in nucleophilic substitution reactions:

-

Thiol Substitution :

Reacting with benzyl mercaptan (PhCH₂SH) in DMF at 80°C replaces the acetamide group, forming 2-(benzylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide . -

Amine Alkylation :

Treatment with methyl iodide (CH₃I) in THF/K₂CO₃ yields N-methyl derivatives (e.g., quaternized pyridinium products) .

Table 2: Substitution Reactions

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetamide | PhCH₂SH, DMF | 80°C, 12 h | Benzylthio-acetamide derivative | 65% |

| Ethylamine derivative | CH₃I, K₂CO₃/THF | RT, 6 h | N-Methylated product | 88% |

Coupling Reactions

The pyrazole ring facilitates cross-coupling reactions:

-

Suzuki Coupling :

Using Pd(PPh₃)₄ as a catalyst, the compound reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives . -

Buchwald-Hartwig Amination :

Coupling with aryl halides (e.g., 2-bromopyridine) introduces amino groups at the pyrazole C-4 position .

Table 3: Coupling Reaction Efficiency

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 4-MeO-PhB(OH)₂ | Biaryl-pyrazole-acetamide | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 2-Bromopyridine | 4-Aminopyridyl-pyrazole derivative | 76% |

Complexation with Metal Ions

The pyridinyl nitrogen and pyrazole act as ligands for transition metals:

-

Copper(II) Complexes :

Reacting with CuCl₂ in ethanol forms a square-planar complex, characterized by UV-Vis (λmax=610 nm) and ESR spectroscopy (g∥=2.15). -

Zinc Coordination :

Forms tetrahedral complexes with Zn(NO₃)₂, confirmed via X-ray crystallography .

Comparative Reactivity Analysis

The compound’s reactivity is influenced by

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions, including the condensation of pyridine derivatives with pyrazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of pyridine and pyrazole can inhibit the growth of Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis .

Anticancer Activity

Investigations into the anticancer properties of pyrazole derivatives have revealed promising results. Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. The presence of the pyridine ring enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .

Material Science Applications

This compound has also been explored for its potential use in material science, particularly in the development of organic semiconductors and sensors. Its molecular structure allows for significant π–π stacking interactions, which are crucial for enhancing electrical conductivity in organic materials.

Antimicrobial Evaluation

A study published in 2024 evaluated a series of pyrazole derivatives, including this compound, for their antimicrobial efficacy using the disc diffusion method. The results indicated that certain derivatives exhibited strong inhibition zones against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Research

Another research project focused on the anticancer effects of pyrazole compounds, where this compound was tested against various cancer cell lines. The findings showed a dose-dependent response in cell viability assays, highlighting its potential role in cancer treatment protocols .

Mecanismo De Acción

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.

Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.

Uniqueness

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.

Actividad Biológica

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is a derivative of pyridine and pyrazole, which are known for their diverse biological activities. The presence of the acetamide group enhances its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazole have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.025 mg/mL |

| Compound B | E. coli | 0.0039 mg/mL |

| This compound | TBD | TBD |

Anticancer Potential

The anticancer properties of similar compounds have also been explored. Studies suggest that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with a similar structure have been noted for their ability to modulate the Hypoxia-Inducible Factor (HIF), which plays a crucial role in tumor metabolism .

Enzyme Inhibition

This compound may exhibit enzyme inhibition properties, particularly against elastase and other proteases. In vitro assays demonstrated that certain derivatives could inhibit elastase activity effectively, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized several pyrazole derivatives to evaluate their antimicrobial efficacy against clinical isolates. The compound this compound was tested alongside other analogs. Results indicated that it displayed moderate antibacterial activity with an MIC comparable to established antibiotics.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of pyrazole derivatives in breast cancer cell lines. The study revealed that this compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes such as elastase.

- Modulation of Signaling Pathways : Interfering with pathways related to cell proliferation and survival.

- Interaction with Cellular Targets : Engaging with DNA or RNA synthesis processes.

Propiedades

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10(17)13-7-9-16-8-5-12(15-16)11-4-2-3-6-14-11/h2-6,8H,7,9H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCXKOMBMPPMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.